molecular formula C10H11ClO4 B8619238 Methyl (2-chloro-4-hydroxy-5-methoxyphenyl)acetate

Methyl (2-chloro-4-hydroxy-5-methoxyphenyl)acetate

Cat. No. B8619238
M. Wt: 230.64 g/mol
InChI Key: OLLFUCOJDAEYJF-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a solution of [4-(acetyloxy)-2-chloro-5-methoxyphenyl]acetic acid (670 mg, 2.587 mmol) in 30 mL of MeOH was added dropwise SOCl2 at 0° C. The resulting mixture was stirred at 50˜60° C. overnight and concentrated to dryness. The residue was dissolved in EtOAc (50 mL), washed with water (50 mL), brine (50 mL), dried over anhydrous Na2SO4 and concentrated to give methyl (2-chloro-4-hydroxy-5-methoxyphenyl)acetate. 1H-NMR (400 MHz, CDCl3) δ ppm 6.94 (s, 1H), 6.75 (s, 1H), 3.86 (s, 3H), 3.70 (s, 3H), 3.68 (s, 2H).
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:10]([O:11][CH3:12])=[CH:9][C:8]([CH2:13][C:14]([OH:16])=[O:15])=[C:7]([Cl:17])[CH:6]=1)(=O)C.O=S(Cl)Cl.[CH3:22]O>>[Cl:17][C:7]1[CH:6]=[C:5]([OH:4])[C:10]([O:11][CH3:12])=[CH:9][C:8]=1[CH2:13][C:14]([O:16][CH3:22])=[O:15]

Inputs

Step One
Name
Quantity
670 mg
Type
reactant
Smiles
C(C)(=O)OC1=CC(=C(C=C1OC)CC(=O)O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 50˜60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (50 mL)
WASH
Type
WASH
Details
washed with water (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)O)OC)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.